![molecular formula C21H22ClN5O2S B2488911 N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1216599-40-4](/img/structure/B2488911.png)
N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives involves complex reactions such as the tandem aza-Wittig reaction, cyclization, and oxidative cyclization processes. These methods have been developed to efficiently generate derivatives under mild conditions, with specific examples including the use of alumina-supported calcium hypochlorite for oxidative cyclization, yielding good product yields at room temperature (Son & Song, 2010), and the intramolecular oxidative N-N bond formation for triazolo[1,5-a]pyridines, highlighting a metal-free approach to constructing such skeletons with high yields and short reaction times (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by complex interactions such as hydrogen bonds and π-stacking, contributing to their stability and crystalline form. The crystal structure analysis often involves X-ray diffraction techniques, offering insights into the molecules' arrangement and intermolecular contacts. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds include cyclocondensation, nucleophilic displacement, and Dimroth rearrangement, among others. For instance, partially hydrogenated triazolopyrimidines reacted with chlorocarboxylic acid chlorides, leading to amides through acylation and selective intramolecular alkylation at N-3 to form new heterocycles (Chernyshev et al., 2014). These reactions showcase the compounds' versatility in synthesizing various heterocyclic structures.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal form, are crucial for understanding their behavior in different environments and potential applications. While specific data for N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide may not be available, analogous compounds exhibit diverse physical properties that influence their chemical reactivity and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for exploring the scope of these compounds' applications. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst in water medium highlights the compounds' reactivity and the role of catalysts in enhancing their chemical transformations (Liu et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A key area of scientific research involving compounds structurally related to N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is their potential antitumor activity. Studies have shown that similar compounds exhibit significant growth inhibitory activity against cancer cell lines. For instance, Fares et al. (2014) reported that derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines showed potent antitumor activity against prostate and lung cancer cells, with one compound demonstrating superior activity at submicromolar levels (Fares et al., 2014). Lauria et al. (2013) observed an unusual Dimroth rearrangement in a related compound that led to significant antiproliferative activity up to nanomolar concentration (Lauria et al., 2013).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of related compounds. Hossain and Bhuiyan (2009) synthesized fused pyrimidines with antimicrobial properties (Hossain & Bhuiyan, 2009). Gomha et al. (2018) explored the antimicrobial activities of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, finding that some derivatives displayed mild activities (Gomha et al., 2018).
Anticonvulsant Activities
Wang et al. (2015) investigated the anticonvulsant activities of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, revealing promising results in in vivo tests (Wang et al., 2015).
Anti-inflammatory Activity
Research by Pan et al. (2015) on 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones showed significant anti-inflammatory activity, surpassing that of the reference drug indomethacin (Pan et al., 2015).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-13(2)12-26-20(29)19-16(9-10-30-19)27-17(24-25-21(26)27)7-8-18(28)23-11-14-5-3-4-6-15(14)22/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRNMCXWUBGJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

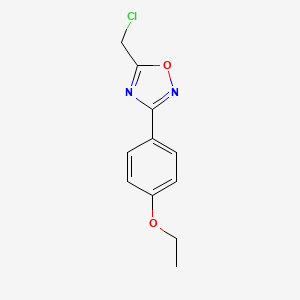
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)
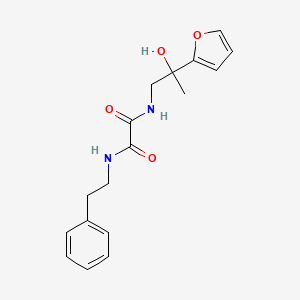
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
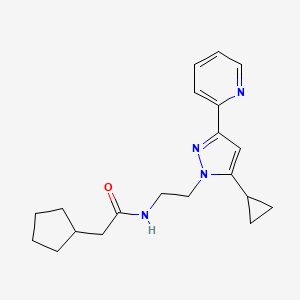
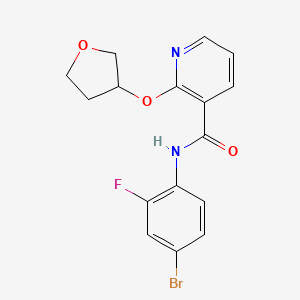
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)
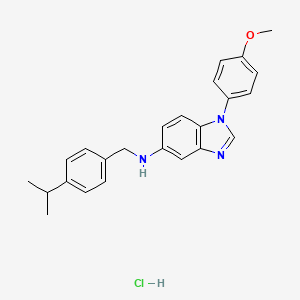
![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)